

Gas chromatography-mass spectrometry (GC-MS) protocol for 5-Fluoropentylindole

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Compound of Interest

Compound Name: 5-Fluoropentylindole

Cat. No.: B2726546

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Application Notes: GC-MS Analysis of 5-Fluoropentylindole

Introduction

5-Fluoropentylindole is a synthetic cannabinoid receptor agonist (SCRA). As with other SCRA, it is designed to mimic the effects of Δ^9 -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds achieve their effects by binding to and activating the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily located in the immune system and is involved in modulating inflammation.[1][4][5] Accurate and robust analytical methods are crucial for the identification and quantification of **5-Fluoropentylindole** in forensic casework, clinical toxicology, and academic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive structural identification.

Principle

Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the analyte molecules are introduced into a mass spectrometer (MS). In the MS source, molecules are typically ionized by electron impact (EI),

causing them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. By calibrating the instrument with a certified reference standard, this technique can also be used for accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation

1.1: Extraction from Biological Matrices (e.g., Whole Blood)

This protocol is adapted from methods for similar synthetic cannabinoids.

- **Fortification:** To 0.5 mL of whole blood sample, add the internal standard (IS) (e.g., 50 μ L of 5 μ g/mL granisetron hydrochloride).
- **Buffering:** Add 5 mL of 100 mM sodium acetate buffer (pH 5).
- **Solid-Phase Extraction (SPE):**
 - Condition an ISOLUTE C18 SPE cartridge with 3 mL of methanol.
 - Load the buffered blood sample onto the conditioned cartridge.
 - Wash the cartridge with 2 mL of 5% acetonitrile in water to remove interferences.
 - Dry the cartridge thoroughly for 1 hour under vacuum or positive pressure.
 - Elute the analyte with 2.5 mL of ethyl acetate.
- **Concentration:** Dry the eluate at approximately 45°C under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried residue in 50 μ L of ethyl acetate, transfer to a GC-MS vial with a micro-insert, and inject 1-2 μ L into the GC-MS system.

1.2: Extraction from Seized Materials (e.g., Herbal Blends)

- **Homogenization:** Ensure the seized material is homogenous. Weigh approximately 100 mg of the material into a centrifuge tube.

- Solvent Extraction: Add 10 mL of methanol.
- Sonication: Vortex the sample and sonicate for 15-20 minutes to ensure efficient extraction of the analyte into the solvent.
- Clarification: Centrifuge the sample at 3000 rpm for 10 minutes.
- Dilution & Filtration: Transfer an aliquot of the supernatant and dilute as necessary with methanol to bring the concentration within the calibrated range. Filter the diluted extract through a 0.45 μ m syringe filter into a GC-MS vial for analysis.

Protocol 2: GC-MS Instrumentation and Analysis

The following parameters are representative and may require optimization based on the specific instrument and laboratory conditions. It is essential to confirm the retention time and mass spectrum using a certified reference material for **5-Fluoropentylindole**.

Parameter	Setting
Gas Chromatograph	
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas	Helium, constant flow at 1.0 - 1.2 mL/min[6]
Inlet Temperature	280°C[6]
Injection Mode	Splitless or Split (e.g., 20:1 ratio for concentrated samples)[6]
Injection Volume	1 µL
Oven Program	Initial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[6]
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) at 70 eV
MS Source Temperature	230°C[6]
MS Quadrupole Temp.	150°C[6]
Transfer Line Temp.	280°C[6]
Mass Scan Range	40 - 550 amu
Acquisition Mode	Full Scan

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of synthetic cannabinoids using GC-MS, based on published methods for structurally related compounds.

Parameter	Value	Matrix
Limit of Detection (LOD)	~0.1 ng/mL	Blood
Limit of Quantitation (LOQ)	~0.5 ng/mL	Blood
Linearity Range	0.5 - 500 ng/mL	Blood
Recovery (SPE)	>85%	Blood

Mass Spectrometric Data

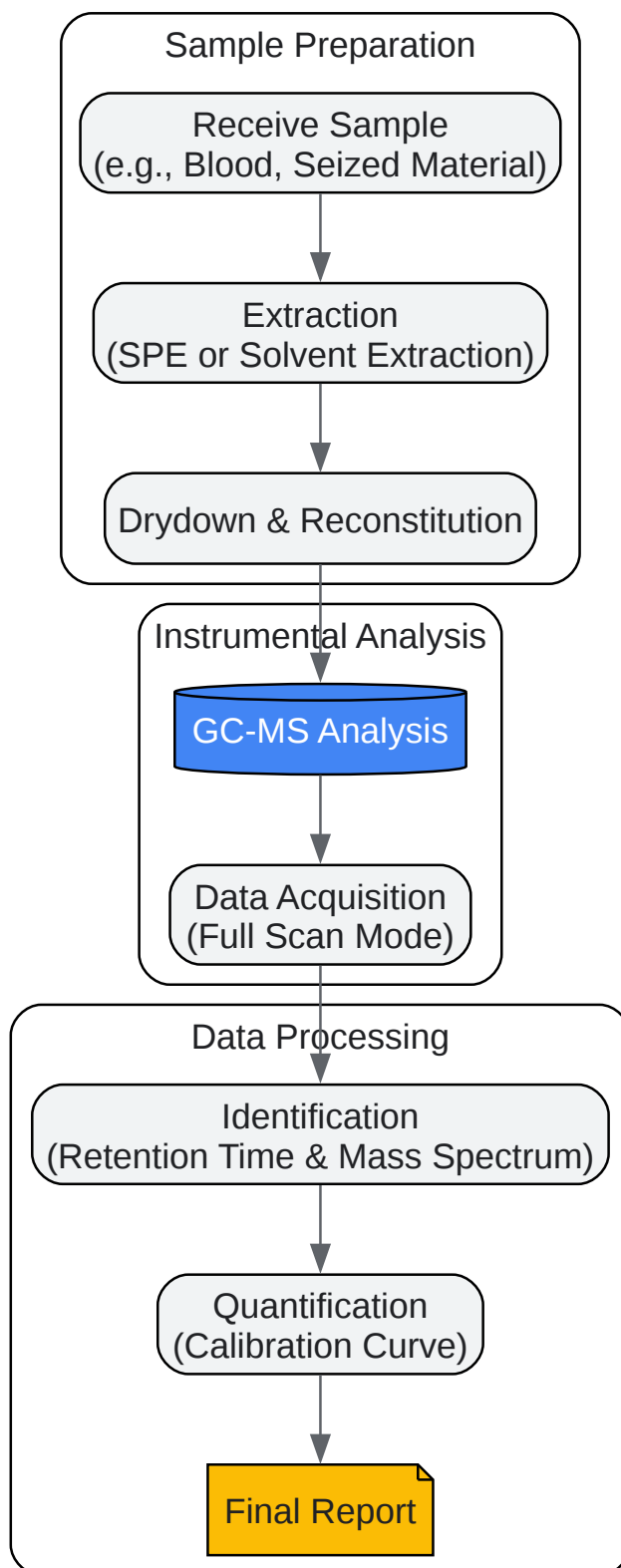
The molecular weight of **5-Fluoropentylindole** (C₁₃H₁₆FN) is 205.27 g/mol .^[7] The Electron Impact (EI) mass spectrum is characterized by specific fragment ions that are crucial for its identification.

m/z Value	Interpretation
205	Molecular Ion [M] ⁺
130	Base Peak, Indole nucleus after loss of the fluoropentyl chain
117	Fragment of the indole nucleus
103	Fragment from the fluoropentyl chain
91	Tropylium ion fragment

Note: Fragmentation patterns should always be confirmed against a certified reference standard.

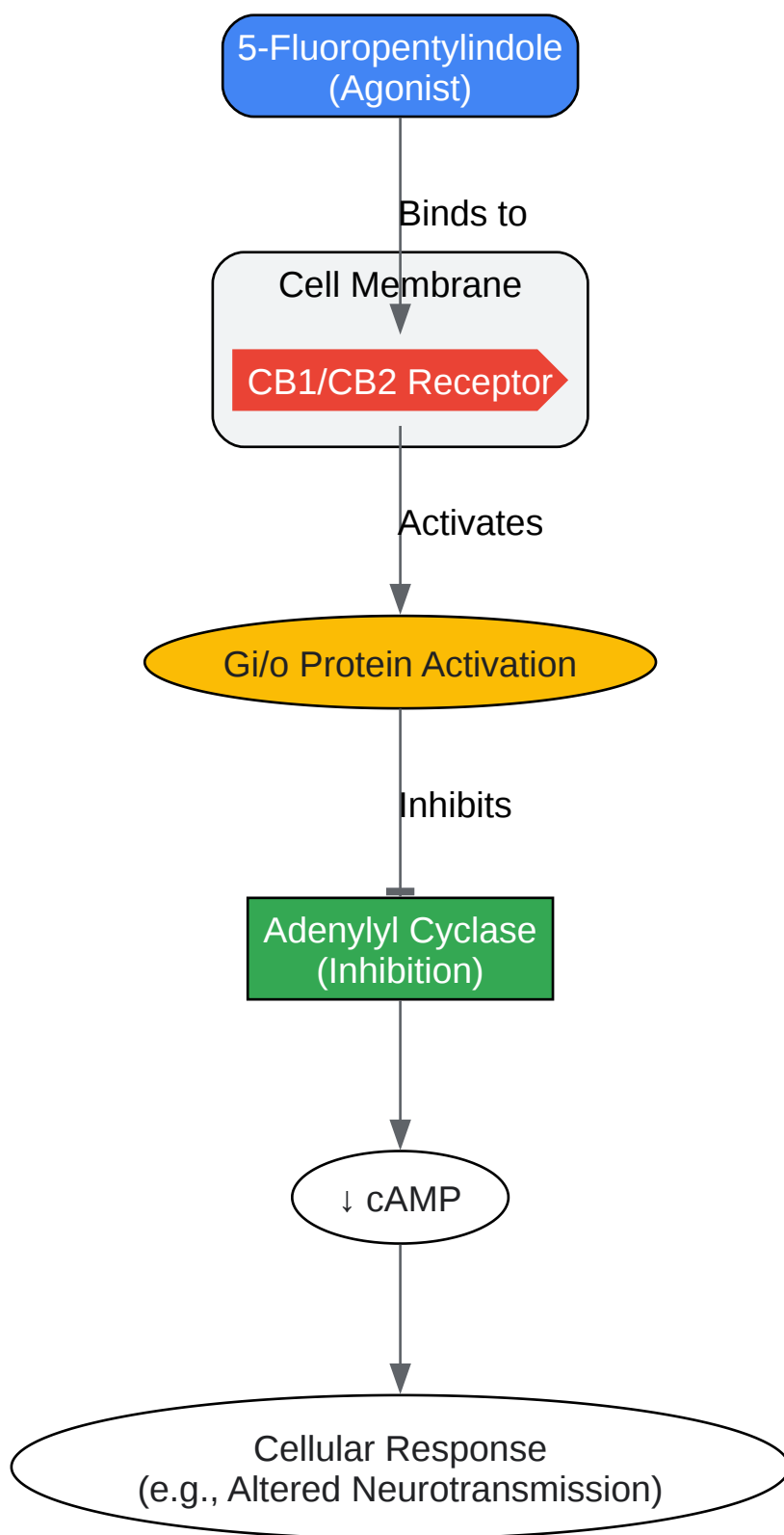
Visualizations

Experimental and Logical Workflows



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Caption: GC-MS experimental workflow for **5-Fluoropentylindole** analysis.



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Caption: Simplified signaling pathway of a cannabinoid receptor agonist.

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